molecular formula C24H25NO4 B13887947 (R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid

(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid

Cat. No.: B13887947
M. Wt: 391.5 g/mol
InChI Key: AWENJBOFGNPXLM-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the fluorenylmethoxycarbonyl group can be removed under oxidative conditions.

    Reduction: Reduction reactions can be used to modify the alkyne group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, where the Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deprotected amino acids, while reduction can lead to modified alkyne derivatives.

Scientific Research Applications

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .

Comparison with Similar Compounds

Uniqueness: ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is unique due to its specific structure, which includes an alkyne group and a methyl group on the octanoic acid chain. This structure provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid

InChI

InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1

InChI Key

AWENJBOFGNPXLM-XMMPIXPASA-N

Isomeric SMILES

C[C@@](CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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